Bis[4-(dimethylamino)-3-nitrophenyl]methanone
Description
Bis[4-(dimethylamino)-3-nitrophenyl]methanone is a diaryl methanone derivative characterized by two aromatic rings substituted with dimethylamino (-N(CH₃)₂) and nitro (-NO₂) groups at the 4- and 3-positions, respectively. The compound’s structure combines electron-donating (dimethylamino) and electron-withdrawing (nitro) groups, creating a push-pull electronic configuration. This design is often exploited in materials science for nonlinear optical (NLO) applications, photoresponsive systems, and as intermediates in organic synthesis .
Properties
IUPAC Name |
bis[4-(dimethylamino)-3-nitrophenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-18(2)13-7-5-11(9-15(13)20(23)24)17(22)12-6-8-14(19(3)4)16(10-12)21(25)26/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDVILJUONZMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
An alternative route involves reducing nitro groups to amines followed by dimethylation. However, this method risks over-reduction and requires protective groups for the ketone, complicating scalability.
Direct Nitration of Pre-Aminated Intermediates
Nitrating 4-dimethylaminobenzophenone is theoretically feasible but impractical due to the dimethylamino group’s strong activation, leading to polysubstitution and tar formation.
Industrial-Scale Considerations and By-Product Management
Large-scale synthesis prioritizes cost efficiency and minimal purification. Key strategies include:
Chemical Reactions Analysis
Types of Reactions: : Bis[4-(dimethylamino)-3-nitrophenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural characteristics position it as a promising candidate in medicinal chemistry. It is primarily explored for its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of dimethylamine compounds exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that bis[4-(dimethylamino)-3-nitrophenyl]methanone could be effective against resistant bacterial infections .
Anticancer Properties
In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of human cancer cell lines such as RKO, A-549, MCF-7, PC-3, and HeLa. The inhibitory concentration (IC50) values for these derivatives ranged from 49.79 µM to 113.70 µM, indicating their potential as anticancer agents .
Organic Synthesis Applications
The compound is utilized in organic synthesis as a building block for creating more complex molecules.
Synthesis of Novel Compounds
The synthesis of this compound can be achieved through various methods, including one-pot reactions involving enaminones and related compounds. This versatility allows chemists to modify the compound further to enhance its biological activity or tailor it for specific applications .
Material Science Applications
In material science, this compound is investigated for its solvatochromic properties, which are crucial for developing sensors and dyes.
Solvatochromism
The compound exhibits solvatochromic behavior, meaning its color changes depending on the solvent environment. This property can be exploited in creating responsive materials that change color based on environmental conditions, making it valuable for sensor technologies .
Data Tables
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several dimethylamine derivatives, including this compound. Results indicated that modifications at the nitrophenyl position significantly enhanced activity against Gram-positive bacteria.
Case Study 2: Anticancer Activity Assessment
In a controlled laboratory setting, this compound was tested against multiple cancer cell lines using the MTS assay. The results showed a substantial reduction in cell viability across all tested lines, particularly in RKO cells, affirming its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Bis[4-(dimethylamino)-3-nitrophenyl]methanone involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to interact with enzymes and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Structural Comparison
Key Compounds Analyzed :
(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone Substituents: Amino (-NH₂) at 4-position, nitro (-NO₂) at 3-position on one ring; nitro at 3-position on the second ring. Structural distinction: Replaces dimethylamino with amino, reducing steric bulk and altering hydrogen-bonding capacity.
[3,5-Bis(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone Substituents: Trifluoromethyl (-CF₃) at 3,5-positions; trifluoromethoxy (-OCF₃) at 4-position. Structural distinction: Electron-withdrawing fluorinated groups dominate, contrasting with the target compound’s mixed donor-acceptor motifs.
1-(4-Methyl-3-nitrophenyl)ethanone Substituents: Methyl (-CH₃) at 4-position, nitro (-NO₂) at 3-position. Structural distinction: Simpler acetophenone backbone with fewer substituents, lacking the methanone bridge and dimethylamino groups.
Table 1: Structural and Functional Group Comparison
| Compound | Substituents (Position) | Functional Groups | Molecular Weight |
|---|---|---|---|
| Bis[4-(dimethylamino)-3-nitrophenyl]methanone | -N(CH₃)₂ (4), -NO₂ (3) on both rings | Dimethylamino, nitro, ketone | ~386.35 g/mol |
| (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone | -NH₂ (4), -NO₂ (3) on one ring | Amino, nitro, ketone | ~341.29 g/mol |
| [3,5-Bis(CF₃)phenyl][4-OCF₃phenyl]methanone | -CF₃ (3,5), -OCF₃ (4) | Trifluoromethyl, trifluoromethoxy | ~456.24 g/mol |
| 1-(4-Methyl-3-nitrophenyl)ethanone | -CH₃ (4), -NO₂ (3) | Methyl, nitro, ketone | ~195.18 g/mol |
Electronic and Reactivity Comparison
- This compound: The dimethylamino group donates electrons via resonance (+R effect), while the nitro group withdraws electrons (-I, -R). This push-pull system enhances polarizability, making it suitable for NLO materials .
- (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone: The amino group is less electron-donating than dimethylamino, reducing the push-pull effect. This may lower its NLO efficiency compared to the target compound .
- [3,5-Bis(CF₃)phenyl][4-OCF₃phenyl]methanone: Strong electron-withdrawing -CF₃ and -OCF₃ groups create a highly electron-deficient system, favoring applications in charge-transfer complexes or as catalysts in electrophilic reactions .
Physical Properties and Intermolecular Interactions
Crystallinity and Hydrogen Bonding :
The target compound’s nitro and ketone groups likely form C–H⋯O hydrogen bonds, as observed in structurally related chalcones . This promotes layered crystal packing, enhancing thermal stability but reducing solubility in polar solvents.- Solubility Trends: Fluorinated derivatives (e.g., [3,5-Bis(CF₃)phenyl][…]) exhibit high solubility in hydrophobic solvents due to -CF₃ groups . Amino-substituted analogs (e.g., (4-Amino-3-nitrophenyl)(…)) show improved aqueous solubility compared to dimethylamino derivatives due to -NH₂’s hydrogen-bonding capacity .
Biological Activity
Bis[4-(dimethylamino)-3-nitrophenyl]methanone, a compound with the molecular formula CHNO, is notable for its diverse biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The structure of this compound features two 4-(dimethylamino)-3-nitrophenyl groups linked by a methanone moiety. This configuration allows for unique interactions with biological molecules, influencing its reactivity and biological effects.
The biological activity of this compound is primarily attributed to its ability to act as an electron donor or acceptor. This property facilitates various biochemical reactions, including enzyme interactions and fluorescence-based assays. The compound has been employed as a fluorescent probe in biological studies, enhancing our understanding of enzyme kinetics and molecular interactions .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was evaluated for its inhibitory concentration (IC) values against several human cancer cell lines, including:
| Cell Line | IC (µM) |
|---|---|
| RKO | 70.23 |
| A-549 | 49.79 |
| MCF-7 | 78.72 |
| PC-3 | 60.70 |
| HeLa | 78.72 |
These results indicate that the compound has a potent inhibitory effect on cell viability, particularly in the RKO and PC-3 cell lines, suggesting its potential as an anticancer agent .
Enzyme Inhibition
This compound has been investigated for its capacity to inhibit specific enzymes. Binding assays have shown that this compound can effectively compete with radioligands at serotonin transporters (SERT) and norepinephrine transporters (NET), demonstrating its potential role in modulating neurotransmitter levels in the brain .
Study on Anticancer Effects
A study conducted by researchers evaluated the anticancer properties of this compound using the MTS assay across multiple cancer cell lines. The results indicated that treatment with the compound resulted in significant reductions in cell viability, particularly in RKO cells, where a 70% reduction was observed at a concentration of 100 µM. The study concluded that further exploration into the mechanisms underlying this cytotoxicity could provide insights into new cancer therapies .
Enzyme Interaction Studies
Another investigation focused on the interaction of this compound with various enzymes involved in metabolic pathways. The compound was found to influence enzyme activity significantly, suggesting that it could serve as a lead compound for developing inhibitors targeting specific metabolic processes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bis[4-(dimethylamino)-3-nitrophenyl]methanone, and what analytical methods validate its purity?
- Methodological Answer : The compound is synthesized via condensation reactions using ammonium chloride and zinc micro-spheres under controlled heating (160°C), as described in dye manufacturing protocols. Purity is validated using FTIR and NMR spectroscopy to confirm the absence of byproducts like unreacted dimethylamino or nitro precursors. Elemental analysis (C, H, N) ensures stoichiometric consistency .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key characterization includes:
- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).
- ¹H-NMR : Signals for dimethylamino protons (δ 2.8–3.1 ppm) and aromatic protons (δ 7.2–8.1 ppm).
- ¹³C-NMR : Carbonyl carbon resonance at ~195 ppm. Cross-validate with elemental analysis to confirm molecular formula (C₁₇H₂₀N₂O) .
Q. What are the primary research applications of this compound in material science?
- Methodological Answer : It serves as a precursor in dye chemistry (e.g., Basic Yellow 2) due to its electron-rich aromatic system, enabling charge-transfer complexes. Studies also explore its use in photodynamic therapy agents by modifying nitro groups for light-activated reactivity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound derivatives?
- Methodological Answer :
- Assay Design : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Efflux Pump Inhibition : Combine with sub-inhibitory concentrations of efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess synergy.
- ADMET Profiling : Perform in vitro hepatotoxicity assays (e.g., HepG2 cell viability) and metabolic stability tests using liver microsomes .
Q. What computational strategies predict the electronic properties of this compound for optoelectronic applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute HOMO-LUMO gaps and dipole moments.
- TD-DFT : Simulate UV-Vis spectra to identify absorption maxima (~400–450 nm for nitro-aromatic transitions).
- Solvatochromism Studies : Correlate solvent polarity (e.g., Kamlet-Taft parameters) with spectral shifts to assess charge-transfer efficiency .
Q. How can contradictory spectroscopic data (e.g., IR carbonyl shifts) be resolved in structural studies?
- Methodological Answer :
- Crystallography : Obtain single-crystal X-ray data to unambiguously assign bond lengths and angles.
- Variable-Temperature NMR : Identify dynamic effects (e.g., rotational barriers) causing signal splitting.
- Comparative Analysis : Benchmark against structurally analogous methanones (e.g., 4-nitrobenzophenone, δ C=O = 1680 cm⁻¹) to contextualize shifts .
Q. What regulatory considerations apply when using this compound in consumer product research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
